An In-depth Technical Guide to 1-(Quinolin-3-yl)ethan-1-ol: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-(Quinolin-3-yl)ethan-1-ol: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol for 1-(Quinolin-3-yl)ethan-1-ol. As a member of the quinoline family of heterocyclic compounds, this molecule holds potential significance for researchers in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1][2] This guide consolidates available physicochemical data, provides a step-by-step experimental procedure for its synthesis via the reduction of 1-(quinolin-3-yl)ethanone, and discusses its structural characterization. Due to a lack of extensive published experimental data for this specific molecule, this guide combines verified information with well-established chemical principles and predicted spectroscopic data to offer a robust resource for scientific professionals.
Introduction and Significance
Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4] The core structure, a fusion of a benzene and a pyridine ring, provides a versatile scaffold for the design of novel therapeutic agents.[1] 1-(Quinolin-3-yl)ethan-1-ol, featuring a secondary alcohol substituent at the 3-position of the quinoline ring, belongs to the aryl-amino alcohol class of compounds, which is also associated with significant biological activity.[5] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical foundation for the synthesis and characterization of 1-(Quinolin-3-yl)ethan-1-ol, facilitating its further investigation and potential application in drug discovery programs.
Chemical Structure and Physicochemical Properties
1-(Quinolin-3-yl)ethan-1-ol is a heterocyclic aromatic alcohol. The presence of the quinoline nucleus and the hydroxyl group dictates its chemical and physical properties.
Table 1: Physicochemical Properties of 1-(Quinolin-3-yl)ethan-1-ol
| Property | Value | Source(s) |
| IUPAC Name | 1-(Quinolin-3-yl)ethan-1-ol | - |
| Synonyms | 1-(3-Quinolinyl)ethanol | |
| CAS Number | 67752-30-1 | [5][6] |
| Molecular Formula | C₁₁H₁₁NO | [5] |
| Molecular Weight | 173.21 g/mol | |
| Physical Form | Powder | |
| Melting Point | 56-59 °C | |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water and non-polar solvents like hexane.[7] | - |
| pKa | Not available | - |
| InChI Key | SKBHMOHCXMUCPS-UHFFFAOYSA-N | [5] |
Synthesis of 1-(Quinolin-3-yl)ethan-1-ol
A reliable and straightforward method for the synthesis of 1-(Quinolin-3-yl)ethan-1-ol is the reduction of its corresponding ketone precursor, 1-(quinolin-3-yl)ethanone (also known as 3-acetylquinoline). Sodium borohydride (NaBH₄) in an alcoholic solvent is a commonly used and effective reagent for this transformation, offering high chemoselectivity for the reduction of ketones and aldehydes.[8]
Synthetic Workflow
Caption: Workflow for the synthesis of 1-(Quinolin-3-yl)ethan-1-ol.
Detailed Experimental Protocol
This protocol is based on established procedures for the sodium borohydride reduction of ketones.[9][10]
Materials:
-
1-(Quinolin-3-yl)ethanone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(quinolin-3-yl)ethanone (1.0 eq) in methanol (approximately 10 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C, followed by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-(Quinolin-3-yl)ethan-1-ol.
Structural Elucidation and Characterization
The structure of 1-(Quinolin-3-yl)ethan-1-ol can be confirmed through a combination of spectroscopic techniques. While extensive experimental data for this specific compound is not widely available, the following represents the expected and predicted data based on its structure and data from analogous compounds.
Spectroscopic Data
Table 2: Predicted and Expected Spectroscopic Data for 1-(Quinolin-3-yl)ethan-1-ol
| Technique | Expected/Predicted Data |
| ¹H NMR | Expected Chemical Shifts (δ, ppm) in CDCl₃:~8.9 (s, 1H, H2-quinoline)~8.1 (d, 1H, H4-quinoline)~7.9-7.5 (m, 4H, Ar-H of quinoline)~5.1 (q, 1H, CH-OH)~2.5 (s, 1H, OH)~1.6 (d, 3H, CH₃) |
| ¹³C NMR | Expected Chemical Shifts (δ, ppm) in CDCl₃:~150-145 (Ar-C)~135-125 (Ar-C, Ar-CH)~70 (CH-OH)~25 (CH₃) |
| IR Spectroscopy | Expected Vibrational Frequencies (cm⁻¹):~3400-3200 (O-H stretch, broad)~3100-3000 (Ar C-H stretch)~2980-2850 (Aliphatic C-H stretch)~1600-1450 (C=C and C=N stretch of quinoline ring)~1100-1000 (C-O stretch) |
| Mass Spectrometry | Predicted m/z Values (ESI+):[M+H]⁺: 174.09[M+Na]⁺: 196.07[11] |
Note: NMR and IR data are predicted based on the known structure and typical values for similar functional groups and the quinoline scaffold. Experimental verification is recommended.
Characterization Workflow
Caption: Workflow for the structural characterization of 1-(Quinolin-3-yl)ethan-1-ol.
Pharmacological Profile and Potential Applications
The quinoline nucleus is a privileged scaffold in drug discovery, with numerous derivatives demonstrating a wide array of biological activities.[12] These include, but are not limited to, antimalarial, antibacterial, anticancer, and anti-inflammatory effects.[3][4] The aryl-amino alcohol moiety is also a key feature in several pharmacologically active compounds.[5]
While specific biological studies on 1-(Quinolin-3-yl)ethan-1-ol are not extensively reported in the available literature, its structural features suggest it as a valuable candidate for biological screening. Further research is warranted to explore its potential therapeutic applications. The synthetic and characterization data provided in this guide serve as a foundational resource for such investigations.
Safety, Handling, and Storage
Hazard Identification: Based on available safety data, 1-(Quinolin-3-yl)ethan-1-ol is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly closed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a detailed overview of the chemical structure, properties, and a practical synthetic route for 1-(Quinolin-3-yl)ethan-1-ol. By consolidating known data and providing robust, scientifically-grounded protocols and predicted characterization data, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The information presented herein is intended to facilitate further investigation into the pharmacological potential of this and related quinoline derivatives.
References
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CORRELATION ANALYSIS OF REACTIVITY IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY QUINOLINIUM CHLOROCHROMATE. (n.d.). TSI Journals. Available at: [Link]
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1-(quinolin-3-yl)ethan-1-ol — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]
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Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. (2017). ResearchGate. Available at: [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. Available at: [Link]
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Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI. Available at: [Link]
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